
2-Amino-1-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-one is a heterocyclic compound featuring a 1,2,4-triazole ring. Compounds containing the 1,2,4-triazole moiety are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-one typically involves the reaction of 3-amino-1,2,4-triazole with various electrophiles. One common method includes the use of hydrazine hydrate and phthalic anhydride, followed by dehydration to form the desired triazole derivative .
Industrial Production Methods: Industrial production methods often employ multi-step synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the triazole ring .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino group or the triazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
2-Amino-1-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in developing new pharmaceuticals, particularly those targeting microbial infections and cancer.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-1-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with biological receptors through hydrogen bonding and dipole interactions. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
3-Amino-1,2,4-triazole: Another triazole derivative with similar biological activities.
1,2,4-Triazole-3-thiol: Known for its antimicrobial properties.
1,2,4-Triazole-3,5-diamine: Used as an inhibitor of DNA synthesis and as an antitumor agent
Uniqueness: 2-Amino-1-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with biological receptors makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-amino-1-(4,5-dimethyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C6H10N4O/c1-4-8-9-6(10(4)2)5(11)3-7/h3,7H2,1-2H3 |
InChI Key |
JHBLBSGWTNEHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


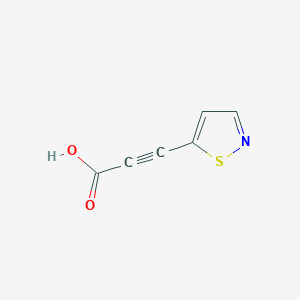

![7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B15253729.png)
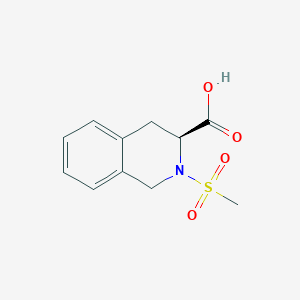
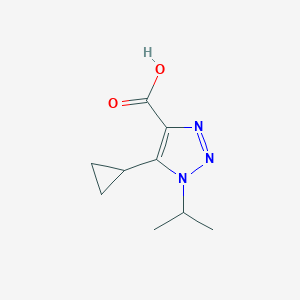

![4-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B15253748.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B15253759.png)

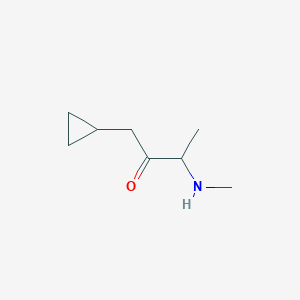
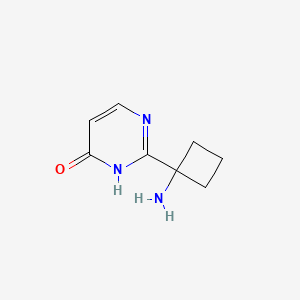
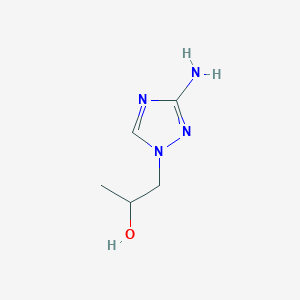

![(5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B15253807.png)
